Cas no 25007-54-9 (1,4-dimethyl 2-oxobutanedioate)

1,4-dimethyl 2-oxobutanedioate structure
25007-54-9 structure
Nome do Produto:1,4-dimethyl 2-oxobutanedioate
N.o CAS:25007-54-9
MF:C6H8O5
MW:160.124722480774
MDL:MFCD11976874
CID:272090
PubChem ID:230407

1,4-dimethyl 2-oxobutanedioate Propriedades químicas e físicas

Nomes e Identificadores

    • Dimethyl 2-oxosuccinate
    • Butanedioic acid,2-oxo-, 1,4-dimethyl ester
    • dimethyl 2-oxobutanedioate
    • 2-oxosuccinic acid dimethyl ester
    • dimethyl 2-oxo-butandioate
    • Oxalessigsaeure-dimethylester
    • oxalic acid dimethyl ester
    • oxaloacetic acid dimethyl ester
    • 1,4-dimethyl 2-oxobutanedioate
    • D97368
    • MFCD11976874
    • EN300-98495
    • SCHEMBL322476
    • NSC25306
    • DTXSID30282271
    • dimethyl 2-oxo-succinate
    • ZOKLUHBZBGHBAB-UHFFFAOYSA-N
    • Dimethyl2-oxosuccinate
    • 25007-54-9
    • AS-75909
    • Dimethylepoxysuccinat
    • NSC-25306
    • Butanedioic acid, oxo-, dimethyl ester
    • AKOS017517953
    • Butanedioic acid, 2-oxo-, 1,4-dimethyl ester
    • DB-351202
    • MDL: MFCD11976874
    • Inchi: InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3
    • Chave InChI: ZOKLUHBZBGHBAB-UHFFFAOYSA-N
    • SMILES: COC(=O)CC(=O)C(=O)OC

Propriedades Computadas

  • Massa Exacta: 160.03700
  • Massa monoisotópica: 160.037
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0
  • Superfície polar topológica: 69.7Ų

Propriedades Experimentais

  • Densidade: 1.216
  • Ponto de ebulição: 218.1°Cat760mmHg
  • Ponto de Flash: 88.5°C
  • Índice de Refracção: 1.421
  • PSA: 69.67000
  • LogP: -0.70840

1,4-dimethyl 2-oxobutanedioate Informações de segurança

1,4-dimethyl 2-oxobutanedioate Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

1,4-dimethyl 2-oxobutanedioate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-98495-0.25g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
0.25g
$123.0 2024-05-21
Enamine
EN300-98495-0.5g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
0.5g
$193.0 2024-05-21
Enamine
EN300-98495-2.5g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
2.5g
$458.0 2024-05-21
Enamine
EN300-98495-5.0g
1,4-dimethyl 2-oxobutanedioate
25007-54-9 95%
5.0g
$807.0 2024-05-21
Enamine
EN300-98495-1g
1,4-dimethyl 2-oxobutanedioate
25007-54-9
1g
$248.0 2023-09-01
Enamine
EN300-98495-10g
1,4-dimethyl 2-oxobutanedioate
25007-54-9
10g
$1507.0 2023-09-01
A2B Chem LLC
AB27010-1g
Dimethyl 2-oxosuccinate
25007-54-9 95%
1g
$247.00 2024-04-20
Aaron
AR002QUM-100mg
Butanedioic acid, 2-oxo-, 1,4-dimethyl ester
25007-54-9 95%
100mg
$90.00 2025-02-11
1PlusChem
1P002QMA-1g
Butanedioic acid, 2-oxo-, 1,4-dimethyl ester
25007-54-9 95%
1g
$282.00 2024-05-21
Aaron
AR002QUM-500mg
Butanedioic acid, 2-oxo-, 1,4-dimethyl ester
25007-54-9 95%
500mg
$291.00 2023-12-14

1,4-dimethyl 2-oxobutanedioate Literatura Relacionada

  • 1. Cyclic organophosphorus compounds. Part XIV. A proton magnetic resonance study of the stereochemistry of some 5,5-di- and 4,5,5-tri-substituted 1,3,2-dioxaphosph(V)orinans
  • 2. Cyclic organophosphorus compounds. Part XIII. Stereospecific formation of 4-substituted 1,3,2-dioxaphosph(V)orinans from bicyclic phosphorus(III) esters
    R. S. Edmundson,E. W. Mitchell J. Chem. Soc. C 1971 3179
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